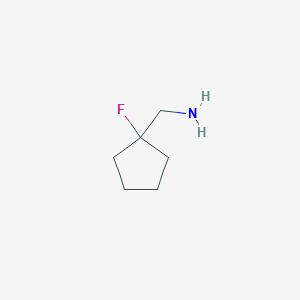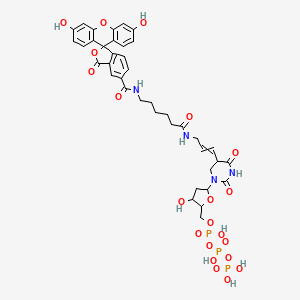
Fluorescein-12-dutp
Vue d'ensemble
Description
Fluorescein-12-dUTP is a nucleotide designed for the enzymatic non-radioactive labeling of DNA during cDNA synthesis, PCR, nick-translation, random primed labeling, or primer extension . It is incorporated as a substitute for its natural counterpart dTTP .
Synthesis Analysis
Fluorescein-12-dUTP can be enzymatically incorporated into DNA with Reverse Transcriptases, Taq DNA Polymerase, phi29 DNA Polymerase, Klenow Fragment, exo-, Klenow Fragment, and DNA Polymerase I .Molecular Structure Analysis
The molecular formula of Fluorescein-12-dUTP is C39H41N4O21P3 . It has a molecular weight of 994.69 g/mol .Chemical Reactions Analysis
Fluorescein-12-dUTP is used in various applications such as nonradioactive DNA labeling, random priming, PCR labeling, tailing, or nick translation . It replaces dTTP in the random primed DNA labeling reaction or in nick translation, as well as in the PCR .Physical And Chemical Properties Analysis
Fluorescein-12-dUTP is a yellow-orange solution with a concentration of 1.0 mM - 1.1 mM and a pH of 7.5 ±0.5 . It has spectroscopic properties with λ excitation at 492 nm, λ emission at 517 nm, and ε 83.0 L mmol -1 cm -1 (Tris-HCl pH 7.5) .Applications De Recherche Scientifique
Fluorescence in Situ Hybridization
Fluorescein-12-dUTP has been widely used in fluorescence in situ hybridization (FISH) techniques. It allows for the sensitive detection of specific DNA sequences within chromosomes. For instance, Wiegant et al. (1991) utilized fluorescein-11-dUTP for in situ hybridization, enabling the detection of DNA sequences as small as 50-100 kb on human chromosomes (Wiegant et al., 1991). Additionally, Xu and Earle (1994) applied fluorescein-12-dUTP in a direct and sensitive FISH protocol for plant chromosomes, leading to the identification of new rDNA loci on tomato chromosomes (Xu & Earle, 1994).
PCR Product Analysis
Fluorescein-12-dUTP is useful in PCR product analysis. Mansfield Es and Kronick Mn (1993) presented methods utilizing fluorescein-12-dUTP for analyzing PCR products on automated, fluorescence-based electrophoretic instruments. This approach offers a convenient alternative when covalently attaching a fluorescent tag to PCR primers is not feasible or cost-effective (Mansfield Es & Kronick Mn, 1993).
DNA Labeling in Plant Cells
In plant biology, fluorescein-12-dUTP has been used to observe foreign DNA within plant cells. Gisel et al. (1996) developed a system to microscopically monitor the fate of foreign DNA in tobacco protoplasts using fluorescein-11-dUTP. This technique has potential applications in the study of gene transfer and expression in plants (Gisel et al., 1996).
Apoptosis Detection
The compound is also employed in apoptosis research. Piqueras et al. (1996) described a method for detecting apoptosis at the single-cell level by incorporating fluorescein-dUTP in DNA strand breaks, which enables the quantification of apoptotic cells without needing secondary detection reagents (Piqueras et al., 1996).
Transfection Monitoring
Fluorescein-12-dUTP can also be used to monitor DNA transfer during transfection. Johnson et al. (1999) developed a method that involves labeling plasmid DNA with fluorescein-12-dUTP, allowing for the flow cytometric detection of transfected cells and the determination of the intracellular location of the plasmid DNA (Johnson et al., 1999).
Orientations Futures
Propriétés
IUPAC Name |
[[5-[5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H43N4O21P3/c44-23-8-11-27-30(16-23)60-31-17-24(45)9-12-28(31)39(27)26-10-7-21(15-25(26)37(50)62-39)35(48)41-13-3-1-2-6-33(47)40-14-4-5-22-19-43(38(51)42-36(22)49)34-18-29(46)32(61-34)20-59-66(55,56)64-67(57,58)63-65(52,53)54/h4-5,7-12,15-17,22,29,32,34,44-46H,1-3,6,13-14,18-20H2,(H,40,47)(H,41,48)(H,55,56)(H,57,58)(H,42,49,51)(H2,52,53,54) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGRZULTMFHDJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H43N4O21P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
996.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein-12-dutp | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



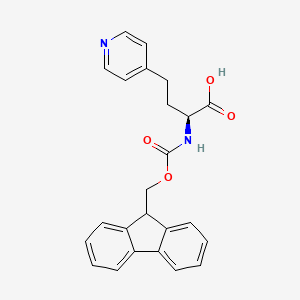
![2-(Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1447459.png)
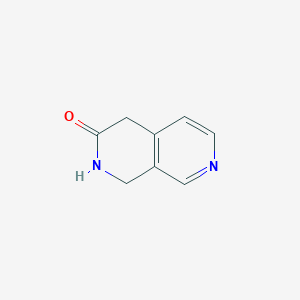
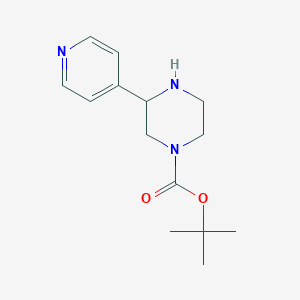
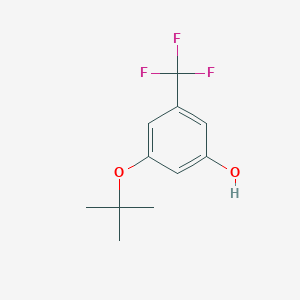
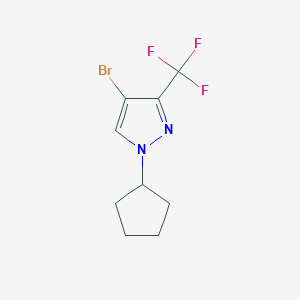
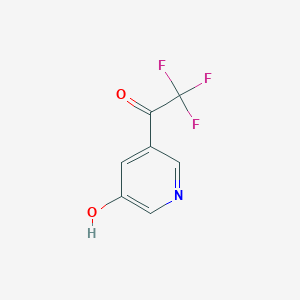
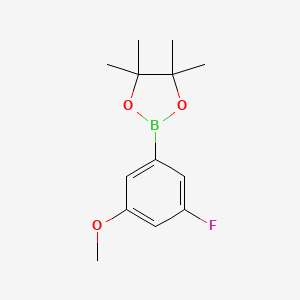
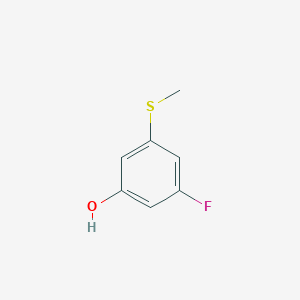
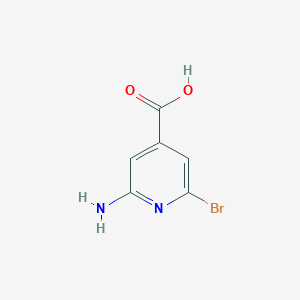
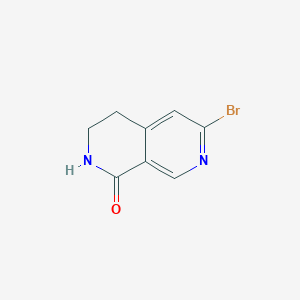
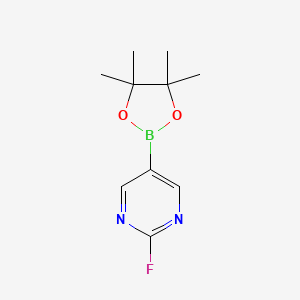
![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1447478.png)
